1-[4'-(Trifluoromethyl)[1,1'-biphenyl]-2-yl] ethanone
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Overview
Description
1-[4’-(Trifluoromethyl)[1,1’-biphenyl]-2-yl] ethanone is an organic compound with the molecular formula C15H11F3O. It is known for its unique structural features, including a trifluoromethyl group attached to a biphenyl system. This compound is utilized in various scientific research fields due to its distinctive chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-[4’-(Trifluoromethyl)[1,1’-biphenyl]-2-yl] ethanone can be synthesized through several methods. One common approach involves the Friedel-Crafts acylation of 4’-trifluoromethylbiphenyl with acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically occurs under anhydrous conditions and requires careful temperature control to avoid side reactions .
Industrial Production Methods: In industrial settings, the production of 1-[4’-(Trifluoromethyl)[1,1’-biphenyl]-2-yl] ethanone often involves large-scale Friedel-Crafts acylation processes. These processes are optimized for high yield and purity, utilizing advanced techniques such as continuous flow reactors and automated control systems to maintain consistent reaction conditions .
Chemical Reactions Analysis
Types of Reactions: 1-[4’-(Trifluoromethyl)[1,1’-biphenyl]-2-yl] ethanone undergoes various chemical reactions, including:
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols.
Substitution: Halogenated biphenyl derivatives.
Scientific Research Applications
1-[4’-(Trifluoromethyl)[1,1’-biphenyl]-2-yl] ethanone is widely used in scientific research, including:
Mechanism of Action
The mechanism of action of 1-[4’-(Trifluoromethyl)[1,1’-biphenyl]-2-yl] ethanone involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This property makes it a valuable tool in studying membrane-associated processes and drug delivery systems .
Comparison with Similar Compounds
- 1-(4’-Trifluoromethyl-[1,1’-biphenyl]-4-yl)ethanone
- 1-(4’-Trifluoromethyl-[1,1’-biphenyl]-3-yl)ethanone
Comparison: 1-[4’-(Trifluoromethyl)[1,1’-biphenyl]-2-yl] ethanone is unique due to the position of the trifluoromethyl group on the biphenyl ring. This positional difference can significantly impact the compound’s reactivity and interaction with other molecules. For example, the 2-yl position may offer different steric and electronic effects compared to the 3-yl or 4-yl positions, leading to variations in chemical behavior and biological activity .
Properties
Molecular Formula |
C15H11F3O |
---|---|
Molecular Weight |
264.24 g/mol |
IUPAC Name |
1-[2-[4-(trifluoromethyl)phenyl]phenyl]ethanone |
InChI |
InChI=1S/C15H11F3O/c1-10(19)13-4-2-3-5-14(13)11-6-8-12(9-7-11)15(16,17)18/h2-9H,1H3 |
InChI Key |
OVTRUAANKZPWRB-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC=CC=C1C2=CC=C(C=C2)C(F)(F)F |
Origin of Product |
United States |
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